molecular formula C17H18Cl2N2O3 B4327609 1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea CAS No. 899374-32-4

1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea

Cat. No.: B4327609
CAS No.: 899374-32-4
M. Wt: 369.2 g/mol
InChI Key: KCPMOXNWYLRHGM-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dichlorophenyl group and a 2-(2-ethoxyphenoxy)ethyl substituent.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-2-23-15-5-3-4-6-16(15)24-10-9-20-17(22)21-12-7-8-13(18)14(19)11-12/h3-8,11H,2,9-10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPMOXNWYLRHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202083
Record name N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899374-32-4
Record name N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899374-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-[2-(2-ethoxyphenoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea is a compound that has garnered interest due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, including metal-catalyzed reactions and other organic synthesis techniques. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using strategies such as:

  • Metal-Catalyzed Reactions : Utilizing palladium or nickel catalysts to facilitate cross-coupling reactions.
  • Urea Formation : The reaction of isocyanates with appropriate amines and phenolic derivatives.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that urea derivatives exhibit significant antitumor properties. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines:

CompoundCancer Cell LineGI50 (μM)
Compound AEKVX (lung cancer)1.7
Compound BRPMI-8226 (leukemia)21.5
Compound COVCAR-4 (ovarian cancer)25.9
Compound DPC-3 (prostate cancer)28.7

These findings suggest that similar urea compounds may exhibit comparable antitumor activities, warranting further investigation into the specific mechanisms of action for this compound.

Neurotropic Activity

Preliminary studies suggest that urea derivatives may possess neurotropic effects. For example, compounds with similar structures have been evaluated for their impact on neurotransmitter systems, indicating potential antidepressant properties. The modulation of serotonin and norepinephrine pathways could be a mechanism through which these compounds exert their effects.

The biological activity of urea derivatives often involves the inhibition of specific enzymes or receptors:

  • GSK-3 Inhibition : Some urea compounds have been shown to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases.
  • Antimicrobial Properties : Urea derivatives have also demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

Several case studies highlight the efficacy of urea derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a urea derivative similar to the compound showed promising results in reducing tumor size in preclinical models.
  • Neuropharmacological Assessment : Another study assessed the neuropharmacological effects of a related compound, demonstrating improvements in mood and cognitive function in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
1-(3,4-Dichlorophenyl)-3-(2-pyrimidinyl)urea C₁₁H₈Cl₂N₄O 283.112 3,4-Dichlorophenyl; 2-pyrimidinyl Potential herbicide (structural similarity to DCMU, a photosynthesis inhibitor )
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea C₁₇H₁₈Cl₂N₂O₃ Not provided 2,4-Dichlorophenylethyl; 3,4-dimethoxyphenyl Unknown; dimethoxy groups may enhance solubility and binding affinity
4-(2-{[(3,4-Dichlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide C₁₅H₁₅Cl₂N₃O₃S 388.263 3,4-Dichlorophenyl; 4-sulfamoylphenethyl Sulfonamide group suggests potential enzyme inhibition or antibacterial activity
1-(3,4-Dichlorophenyl)-3-methylurea C₇H₅Cl₂N₂O 219.068 3,4-Dichlorophenyl; methyl Simpler analog; possible precursor for herbicidal agents (e.g., DCMU derivatives )
Diflapolin (1-(4-(benzo[d]thiazol-2-ylmethoxy)-2-methylphenyl)-3-(3,4-dichlorophenyl)urea) C₂₂H₁₇Cl₂N₃O₂S Not provided 3,4-Dichlorophenyl; benzothiazolylmethoxy-methylphenyl Inhibitor of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea C₁₇H₁₄Cl₂N₄O Not provided 3,4-Dichlorophenyl; indole-ethyl Potential CNS activity (indole moiety common in serotonin receptor ligands)
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)-3-(2-ethoxyphenyl)urea C₂₇H₂₉N₃O₄ 459.54 6,7-Dimethoxydihydroisoquinolinylmethyl; 2-ethoxyphenyl Potential kinase inhibitor (dihydroisoquinoline moiety common in kinase-targeting drugs)

Key Comparative Insights

Substituent Effects on Activity
  • Lipophilicity and Bioavailability: The ethoxyphenoxy ethyl group in the main compound likely increases lipophilicity compared to smaller substituents like methyl () or pyrimidinyl (). This could enhance membrane permeability but reduce aqueous solubility .
  • Target Selectivity: Benzothiazole (Diflapolin, ) and indole () moieties are associated with enzyme inhibition (e.g., 5-lipoxygenase) or receptor modulation, suggesting divergent applications compared to herbicidal urea derivatives like DCMU . The dihydroisoquinoline group in ’s compound may confer kinase inhibitory activity, highlighting the role of aromatic heterocycles in target specificity .
Structural-Activity Relationships (SAR)
  • Herbicidal Activity: Methyl and pyrimidinyl substituents () mirror DCMU’s structure, a known photosystem II inhibitor . Bulkier groups (e.g., ethoxyphenoxy ethyl) may reduce herbicidal potency due to steric hindrance at the target site.
  • Enzyme Inhibition :
    • Diflapolin’s benzothiazole group is critical for dual inhibition of 5-lipoxygenase and prostaglandin E2 synthase, demonstrating how heterocyclic substituents can expand therapeutic utility .

Herbicidal and Agricultural Use

Compounds like 1-(3,4-dichlorophenyl)-3-methylurea () and DCMU () are established herbicides. Their simpler structures allow efficient binding to photosystem II, whereas bulkier analogs (e.g., ) may be less effective in this role .

Pharmacological Potential

  • Diflapolin : Shows promise as an anti-inflammatory agent due to its dual enzyme inhibition .
  • Indole-containing urea () : May interact with CNS targets, leveraging the indole scaffold’s prevalence in neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea
Reactant of Route 2
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1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea

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